molecular formula C5H7Cl2N3 B567708 (6-Chloropyrazin-2-yl)methanamine hydrochloride CAS No. 1357945-24-4

(6-Chloropyrazin-2-yl)methanamine hydrochloride

Cat. No. B567708
M. Wt: 180.032
InChI Key: MHHGCIVOVGEUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloropyrazin-2-yl)methanamine hydrochloride, also known as 6-chloropyrazine-2-carboxylic acid amide hydrochloride, is a synthetic organic compound used in scientific research. It is a white powder that is soluble in water and ethanol and is used in a variety of laboratory experiments. This compound has a wide range of applications, including in the synthesis of certain drugs, in the study of enzyme inhibition, and in the study of the structure-activity relationships of certain compounds.

Scientific Research Applications

Microwave Assisted Synthesis

A notable application of (6-chloropyrazin-2-yl)methanamine hydrochloride in scientific research involves its use in the microwave-assisted synthesis of pharmaceutical pyrazole derivatives. This process is characterized by its efficiency and the ability to produce high yields through clean and scalable reactions. The synthesized compounds, characterized by IR, 1H-NMR, and mass spectral data, highlight the compound's utility in facilitating cyclocondensation reactions under microwave energy. The plausible mechanism of these reactions was also proposed, demonstrating the compound's role in advancing synthetic chemistry methodologies (Sharma & Sharma, 2014).

Structural Characterization and Crystallography

Another significant application is found in the structural characterization and crystallography of various compounds. For example, studies have detailed the crystal structure of amiloride hydrochloride methanol disolvate, where (6-chloropyrazin-2-yl)methanamine hydrochloride's derivatives were analyzed. The intricate hydrogen bonding patterns and crystal packing were elucidated, contributing valuable insights into the molecular architecture and interactions of these compounds. Such detailed structural analyses are crucial for understanding the physicochemical properties and potential pharmaceutical applications of these molecules (Ton & Bolte, 2010).

Organic Ligand Fusion and Metal Coordination

Research has also explored the role of (6-chloropyrazin-2-yl)methanamine hydrochloride derivatives in the domino fusion of organic ligands, dependent on metal-induced and oxygen insertion processes. This complex chemical process, unraveled through crystallography, mass spectrometry, and DFT calculations, demonstrates the compound's versatility in forming large molecules through metal and valence-dependent reactions. Such studies not only shed light on the compound's chemical reactivity but also open avenues for synthesizing large molecules that are challenging to obtain through common organic synthesis methods (Chen et al., 2020).

Surface Protection and Corrosion Inhibition

In the realm of materials science, derivatives of (6-chloropyrazin-2-yl)methanamine hydrochloride have been investigated for their potential in surface protection and corrosion inhibition. Specifically, studies have focused on evaluating the efficiency of certain pyridazine derivatives in protecting mild steel surfaces in corrosive environments. These investigations not only highlight the compound's applicability in industrial corrosion protection but also demonstrate the synergy between experimental and theoretical studies in advancing materials science (Olasunkanmi, Mashuga, & Ebenso, 2018).

properties

IUPAC Name

(6-chloropyrazin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGCIVOVGEUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856240
Record name 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyrazin-2-yl)methanamine hydrochloride

CAS RN

1357945-24-4
Record name 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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